

Application of Wilforgine in Primary Cell Cultures: A Detailed Guide

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Compound of Interest		
Compound Name:	Wilforgine (Standard)	
Cat. No.:	B1255582	Get Quote

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Introduction

Wilforgine is a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F. (TwHF). This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] While much research has focused on the broader extracts of TwHF or its other major components like triptolide, specific investigations into the cellular effects of isolated Wilforgine are less common.

However, extensive research is available for a closely related alkaloid, Wilforine. Both Wilforgine and Wilforine are major alkaloidal components of TwHF, sharing a core structural similarity. Recent studies on Wilforine provide significant insights into how these alkaloids may function in a primary cell context, particularly in inflammatory conditions such as rheumatoid arthritis (RA).

This document provides detailed application notes and protocols based on the demonstrated effects of Wilforine in primary Fibroblast-Like Synoviocytes (FLS), the primary effector cells in the pathophysiology of RA.[2] These cells are responsible for secreting inflammatory cytokines and matrix-degrading enzymes that lead to joint destruction.[2][3] The data presented herein is derived from studies using Wilforine and serves as a robust proxy for investigating Wilforgine in similar primary cell culture models.



Quantitative Data Summary

The following tables summarize the quantitative effects of Wilforine (WFR) on primary Fibroblast-Like Synoviocytes (FLS) from both human patients with Rheumatoid Arthritis (RA-FLS) and a Collagen-Induced Arthritis (CIA) rat model.

Table 1: Effect of Wilforine (WFR) on the Proliferation of Fibroblast-Like Synoviocytes (FLS)

Cell Type	Treatmen t	Concentr ation	Incubatio n Time	Result	Assay	Referenc e
CIA Rat FLS	Wilforine (WFR)	0, 1, 10, 100 nmol/L	24, 48, 72 h	Dose- and time- dependen t inhibition of proliferati on.	CCK-8	[2]

| Human RA-FLS | Wilforine (WFR) | 100 nmol/L | 48 h | Significant inhibition of proliferation. | CCK-8 |[2] |

Table 2: Effect of Wilforine (WFR) on Gene and Protein Expression in FLS



Target	Cell Type	Treatmen t	Concentr ation	Effect	Method	Referenc e
Wnt11	Human RA-FLS	Wilforine (WFR)	100 nmol/L	↓ mRNA levels	RT-qPCR	[2]
	CIA Rat FLS	Wilforine (WFR)	100 nmol/L	↓ mRNA levels	RT-qPCR	[2]
	Human RA-FLS	Wilforine (WFR)	100 nmol/L	↓ Protein levels	Immunoflu orescence	[2]
β-catenin	CIA Rat FLS	Wilforine (WFR)	100 nmol/L	↓ Protein levels; Reduced nuclear translocatio n	Western Blot, IF	[4]
CCND1	CIA Rat FLS	Wilforine (WFR)	100 nmol/L	↓ mRNA & Protein levels	RT-qPCR, WB	[4]
с-Мус	CIA Rat FLS	Wilforine (WFR)	100 nmol/L	↓ mRNA & Protein levels	RT-qPCR, WB	[4]

| GSK-3 β | CIA Rat FLS | Wilforine (WFR) | 100 nmol/L | \downarrow mRNA levels | RT-qPCR |[4] |

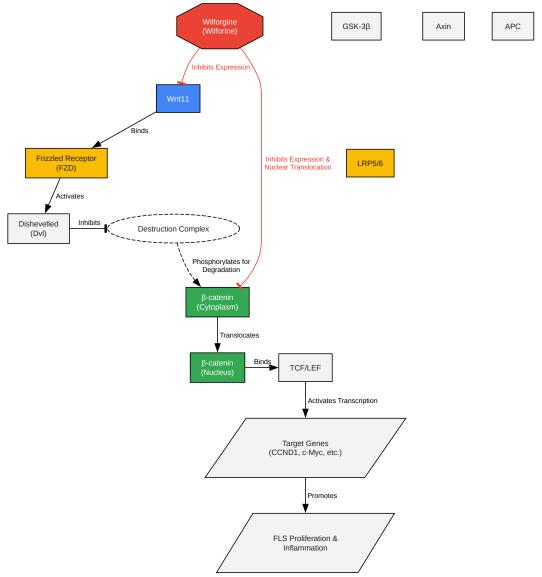
Note: " \downarrow " indicates a decrease in expression levels. IF = Immunofluorescence, WB = Western Blot.

Signaling Pathway and Workflow Visualizations

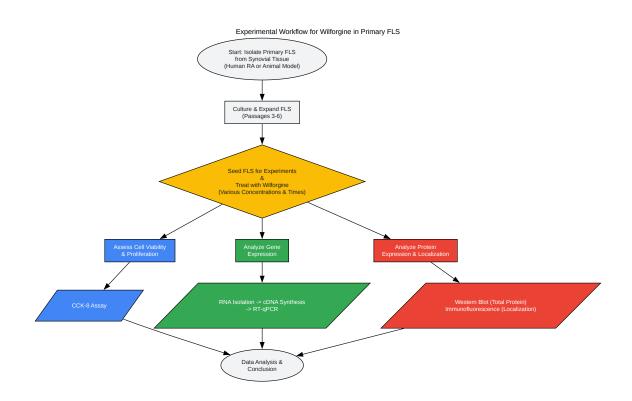
The following diagrams illustrate the key signaling pathway affected by Wilforine and a general experimental workflow for its study in primary cells.



Inhibitory Effect of Wilforgine on the Wnt/β-catenin Pathway in FLS







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